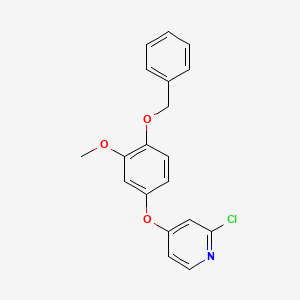![molecular formula C14H10F5NO2S B3031072 3-(3-Methoxyphenyl)-6-(pentafluorosulfanyl)benzo[c]isoxazole CAS No. 1379812-13-1](/img/structure/B3031072.png)
3-(3-Methoxyphenyl)-6-(pentafluorosulfanyl)benzo[c]isoxazole
Descripción general
Descripción
3-(3-Methoxyphenyl)-6-(pentafluorosulfanyl)benzo[c]isoxazole is a chemical compound that features a benzo[c]isoxazole core substituted with a methoxyphenyl group and a pentafluorosulfanyl group. The pentafluorosulfanyl group is known for its high electronegativity, chemical and thermal stability, and low surface energy . These properties make the compound of interest in various fields, including medicinal chemistry and materials science.
Métodos De Preparación
The synthesis of 3-(3-Methoxyphenyl)-6-(pentafluorosulfanyl)benzo[c]isoxazole typically involves multiple steps, starting with the preparation of the benzo[c]isoxazole core. One common method involves the cyclization of appropriate precursors under controlled conditions. . Industrial production methods may involve optimizing these reactions for higher yields and purity.
Análisis De Reacciones Químicas
3-(3-Methoxyphenyl)-6-(pentafluorosulfanyl)benzo[c]isoxazole can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding phenol derivatives.
Reduction: The benzo[c]isoxazole core can be reduced under specific conditions to yield different isoxazole derivatives.
Substitution: The methoxy group can be substituted with other functional groups using reagents like halogens or nucleophiles. Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. Major products formed from these reactions depend on the specific conditions and reagents used.
Aplicaciones Científicas De Investigación
3-(3-Methoxyphenyl)-6-(pentafluorosulfanyl)benzo[c]isoxazole has several scientific research applications:
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and developing new bioactive molecules.
Mecanismo De Acción
The mechanism of action of 3-(3-Methoxyphenyl)-6-(pentafluorosulfanyl)benzo[c]isoxazole involves its interaction with specific molecular targets. The pentafluorosulfanyl group enhances the compound’s binding affinity to certain enzymes or receptors, potentially modulating their activity. The methoxyphenyl group can interact with hydrophobic pockets in proteins, further stabilizing the compound’s binding . These interactions can influence various biochemical pathways, leading to the compound’s observed effects.
Comparación Con Compuestos Similares
3-(3-Methoxyphenyl)-6-(pentafluorosulfanyl)benzo[c]isoxazole can be compared with other similar compounds, such as:
3-(4-Methoxyphenyl)-5-(pentafluorosulfanyl)benzo[c]isoxazole: This compound has a similar structure but differs in the position of the methoxy group.
Trifluoromethyl-substituted benzo[c]isoxazoles: These compounds have a trifluoromethyl group instead of a pentafluorosulfanyl group, resulting in different chemical and physical properties. The uniqueness of this compound lies in the combination of the methoxyphenyl and pentafluorosulfanyl groups, which impart distinct reactivity and stability characteristics.
Propiedades
IUPAC Name |
pentafluoro-[3-(3-methoxyphenyl)-2,1-benzoxazol-6-yl]-λ6-sulfane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10F5NO2S/c1-21-10-4-2-3-9(7-10)14-12-6-5-11(8-13(12)20-22-14)23(15,16,17,18)19/h2-8H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PIMRTWBWHNRLLT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C2=C3C=CC(=CC3=NO2)S(F)(F)(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10F5NO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901153669 | |
| Record name | (OC-6-21)-Pentafluoro[3-(3-methoxyphenyl)-2,1-benzisoxazol-6-yl]sulfur | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901153669 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
351.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1379812-13-1 | |
| Record name | (OC-6-21)-Pentafluoro[3-(3-methoxyphenyl)-2,1-benzisoxazol-6-yl]sulfur | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1379812-13-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (OC-6-21)-Pentafluoro[3-(3-methoxyphenyl)-2,1-benzisoxazol-6-yl]sulfur | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901153669 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













![N-[(E,2S,3R)-1,3-dihydroxyheptadec-4-en-2-yl]octadecanamide](/img/structure/B3031010.png)


